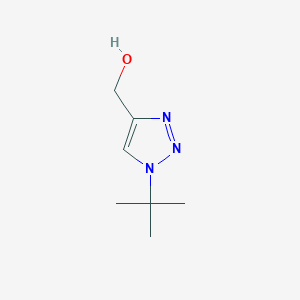

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

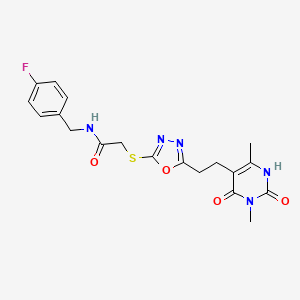

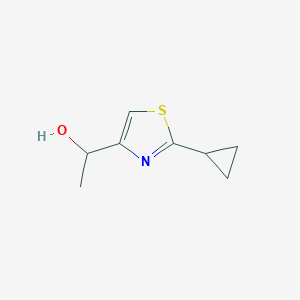

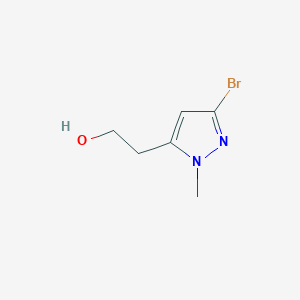

“(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C7H13N3O . It is a member of the triazole family, which are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring attached to a tert-butyl group and a methanol group . The exact 3D conformer and other structural details were not found in the retrieved papers.Chemical Reactions Analysis

“this compound” can participate in click chemistry reactions, specifically the CuAAC reaction . It can react with alkynes and azides in the presence of a copper(I) catalyst to form larger molecules .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 155.20 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.科学的研究の応用

Catalytic Applications

Metal-Ligand Bifunctional Catalysis : A study on the Ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds showed a novel metal−ligand bifunctional catalysis mechanism. This research presents implications for the design of efficient catalysts in organic synthesis and the role of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol related compounds in catalytic processes (Yamakawa, Ito, & Noyori, 2000).

Huisgen 1,3-Dipolar Cycloadditions : The development of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions was reported. This catalyst is notable for its low loadings, short reaction times, and compatibility with various functional groups, highlighting the versatility of triazolylmethanol derivatives in facilitating organic transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Material Science and Synthesis

Iron Complexes Synthesis : Research on iron complexes with alcoholato donor-rich ligands, including those related to this compound, demonstrated the synthesis and characterization of complex iron structures. These findings contribute to the development of new materials with potential applications in catalysis and magnetic materials (Glaser, Lügger, & Hoffmann, 2004).

Fluorescent Probes : A study on new fluorescent probes based on the 3-(2-benzoxazol-5-yl)alanine skeleton, substituted with heterocyclic groups, including derivatives of this compound, explored their photophysical properties. These compounds exhibit potential as efficient fluorescent probes for sensing applications due to their high molar absorption coefficients and fluorescence quantum yields (Guzow, Szmigiel, Wróblewski, Milewska, Karolczak, & Wiczk, 2007).

作用機序

Target of Action

Similar compounds, such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine , are known to interact with copper (I) ions

Mode of Action

It’s known that similar compounds can stabilize copper (i) ions, preventing their disproportionation and oxidation . This enhances the catalytic effect in the azide-acetylene cycloaddition , a key reaction in click chemistry.

Biochemical Pathways

It’s known that similar compounds play a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a fundamental reaction in click chemistry .

Result of Action

Similar compounds are known to accelerate reaction rates and suppress cell cytotoxicity in the context of click chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol. For instance, the self-assembly behavior of similar compounds is significantly influenced by the complexation of their end groups with metal ions . The sizes and morphologies of the self-organized nanoobjects are quite dependent on the coordination behavior of the tridentate ligand with the metal ions .

将来の方向性

The use of “(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds in click chemistry and chemical biology is a promising area of research . Their ability to accelerate reaction rates and suppress cell cytotoxicity makes them useful for bioconjugation in diverse experiments . Future research may focus on improving their properties and finding new applications.

生化学分析

Biochemical Properties

(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol plays a significant role in biochemical reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, which is widely used for bioconjugation and labeling of biomolecules. The compound acts as a ligand that enhances the reaction rate and reduces cytotoxicity, making it suitable for in vivo applications .

In terms of interactions, this compound interacts with copper ions to form a complex that facilitates the CuAAC reaction. This interaction is crucial for the stabilization of the copper ion in its +1 oxidation state, which is necessary for the cycloaddition reaction to proceed efficiently .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate bioconjugation reactions without significant cytotoxicity makes it a valuable tool in cellular studies .

In particular, this compound has been used to label glycans on cell surfaces, enabling the study of glycosylation patterns and their roles in cell signaling and communication . This labeling is achieved with minimal disruption to normal cellular functions, highlighting the compound’s biocompatibility.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a ligand in the CuAAC reaction. The compound binds to copper ions, forming a stable complex that catalyzes the cycloaddition of azides and alkynes . This reaction is highly specific and efficient, allowing for precise bioconjugation of biomolecules.

The binding interaction between this compound and copper ions is critical for the stabilization of the copper ion in its active +1 oxidation state. This stabilization is necessary for the catalytic activity of the copper ion, enabling the cycloaddition reaction to proceed with high efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Long-term studies have shown that this compound does not induce significant cytotoxicity or adverse effects on cellular function, even after prolonged exposure . This stability and biocompatibility make it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that the compound exhibits a dose-dependent effect, with higher doses leading to increased bioconjugation efficiency .

At very high doses, this compound may induce mild cytotoxicity, highlighting the importance of optimizing dosage for specific applications . Overall, the compound is well-tolerated at doses commonly used in biochemical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in bioconjugation reactions. The compound interacts with copper ions and other cofactors to facilitate the CuAAC reaction, which is a key step in the metabolic labeling of biomolecules .

The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, particularly in studies involving glycan labeling and analysis . This makes this compound a valuable tool for studying metabolic processes at the molecular level.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects .

The compound’s ability to localize to specific cellular regions is crucial for its role in bioconjugation reactions, as it ensures that the labeling occurs at the desired sites within the cell . This targeted distribution enhances the specificity and efficiency of biochemical studies involving this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function in bioconjugation reactions.

Studies have shown that this compound can localize to the cytoplasm and cell membrane, where it facilitates the labeling of surface glycans and other biomolecules . This precise localization is critical for the compound’s effectiveness in biochemical applications.

特性

IUPAC Name |

(1-tert-butyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGYXFSSXEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

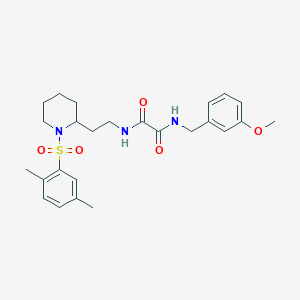

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

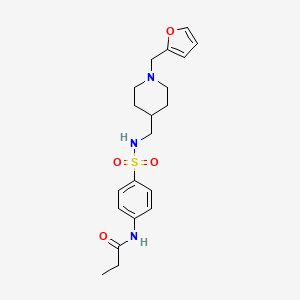

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

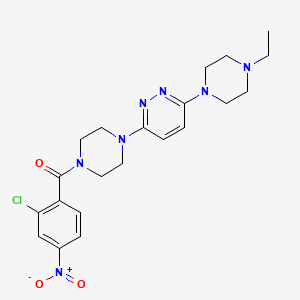

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)